4-Methyl-5-nitrobenzimidazole
Overview
Description
4-Methyl-5-nitrobenzimidazole is a heterocyclic aromatic compound that belongs to the benzimidazole family Benzimidazoles are characterized by a fusion of benzene and imidazole rings, which imparts unique chemical and biological properties
Mechanism of Action
Target of Action
Benzimidazoles, including 4-Methyl-5-nitrobenzimidazole, are a class of heterocyclic, aromatic compounds that have shown promising applications in biological and clinical studies . They are potent inhibitors of various enzymes involved in a wide range of therapeutic uses . .
Mode of Action
The mode of action of benzimidazoles involves their interaction with the biopolymers of the living system . They are found to be isosters of naturally occurring nucleotides, which allows them to interact easily with these biopolymers
Biochemical Pathways
Benzimidazoles affect various biochemical pathways due to their wide range of pharmacological applications . They are used in antidiabetic, anticancer, antimicrobial, antiparasitic, analgesics, antiviral, and antihistamine treatments, as well as in cardiovascular disease, neurology, endocrinology, ophthalmology, and more
Pharmacokinetics
Benzimidazoles, including this compound, are known for their excellent properties, such as increased stability, bioavailability, and significant biological activity . These properties influence the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds, enhancing their bioavailability . .
Result of Action
The result of the action of benzimidazoles is dependent on their interaction with various enzymes and their influence on different biochemical pathways . .
Action Environment
The action, efficacy, and stability of benzimidazoles can be influenced by various environmental factors. For instance, the synthesis of benzimidazole derivatives can be accelerated under certain conditions . .
Biochemical Analysis
Cellular Effects
Some benzimidazole derivatives have shown promising bioactivity against many ailments, including anticancer activity
Molecular Mechanism
Nitroimidazole antibiotics, which include compounds with similar structures, are known to be reductively activated in hypoxic cells, and then undergo redox recycling or decompose to toxic products .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-5-nitrobenzimidazole typically involves the nitration of 4-methylbenzimidazole. This can be achieved through electrophilic nitration using a mixture of nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-5-nitrobenzimidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form 4-methyl-5-aminobenzimidazole.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of this compound derivatives.
Reduction: Formation of 4-methyl-5-aminobenzimidazole.
Substitution: Formation of various substituted benzimidazole derivatives.
Scientific Research Applications
4-Methyl-5-nitrobenzimidazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiparasitic properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to inhibit certain enzymes.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
4-Methylbenzimidazole: Lacks the nitro group, resulting in different reactivity and applications.
5-Nitrobenzimidazole:
2-Methyl-5-nitrobenzimidazole: Similar structure but with the methyl group at a different position, leading to variations in reactivity and biological activity.
Uniqueness: 4-Methyl-5-nitrobenzimidazole is unique due to the specific positioning of the methyl and nitro groups, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-methyl-5-nitro-1H-benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-5-7(11(12)13)3-2-6-8(5)10-4-9-6/h2-4H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUNJNOIRCNXHMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=CN2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601300019 | |
Record name | 7-Methyl-6-nitro-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601300019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170918-28-2 | |
Record name | 7-Methyl-6-nitro-1H-benzimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=170918-28-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Methyl-6-nitro-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601300019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Methyl-5-nitrobenzimidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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